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Introduction

Diiodo(1,5-cyclooctadiene)platinum(ll), often abbreviated as Pt(cod)lz, is an organometallic
compound that serves as a precursor in the synthesis of various platinum complexes. While its
dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(ll) (Pt(cod)Cl2), is extensively studied
and commercially available, detailed crystallographic data for the diiodo derivative is not as
readily available in the surveyed literature. This guide provides a comprehensive overview of
the available information on Diiodo(1,5-cyclooctadiene)platinum(ll), including its synthesis
and, for comparative purposes, the detailed crystal structure of its well-characterized dichloro
analogue.

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(ll)

A reliable method for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(ll) involves the
reaction of potassium tetrachloroplatinate(ll) with 1,5-cyclooctadiene in the presence of
potassium iodide.

Experimental Protocol: Synthesis

The following protocol is adapted from established synthetic procedures for related platinum-
diene complexes.
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Materials:

Potassium tetrachloroplatinate(ll) (Kz[PtCla4])

1,5-Cyclooctadiene (COD)

Potassium iodide (KI)

Sodium metabisulfite (Naz2S205)

Deionized water

Methylene chloride (CH2zClz2)

Petroleum ether

Silica gel (chromatography grade)

Procedure:

A suspension of hydrated chloroplatinic acid is reacted with sodium bromide in glacial acetic
acid. For the diiodo analog, a similar procedure starting with a platinum(IV) or platinum(ll)
chloride salt is followed by the addition of potassium iodide.

To a solution of potassium tetrachloroplatinate(ll) in water, an excess of potassium iodide is
added.

1,5-cyclooctadiene is then added to the solution, and the mixture is stirred.

A solution of sodium metabisulfite in water is added to the suspension until the solution
becomes colorless, indicating the reduction of any platinum(lV) species and the formation of
the platinum(ll) complex.

The resulting yellow precipitate of Diiodo(1,5-cyclooctadiene)platinum(ll) is collected by
filtration.

The crude product is washed with water and diethyl ether.
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 For purification, the product is redissolved in boiling methylene chloride.
o Chromatographic grade silica gel is added to the solution, which is then filtered.

o The filtrate is concentrated by evaporation, and the pure product is precipitated by the

addition of petroleum ether.

e The purified yellow crystals are collected by filtration, washed with petroleum ether, and
dried.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of Diiodo(1,5-cyclooctadiene)platinum(ll).
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Crystal Structure Analysis

As of the latest literature survey, a detailed single-crystal X-ray diffraction study providing
atomic coordinates, bond lengths, and angles for Diiodo(1,5-cyclooctadiene)platinum(ll) is
not readily available. However, the crystal structure of the analogous and widely used
compound, Dichloro(1,5-cyclooctadiene)platinum(ll), has been determined and provides a
valuable reference for understanding the coordination geometry and structural parameters.

Comparative Crystal Structure Data: Dichloro(1,5-
cyclooctadiene)platinum(ll)

The crystal structure of Dichloro(1,5-cyclooctadiene)platinum(ll) reveals a square planar
coordination geometry around the platinum(ll) center. The two chlorine atoms and the
midpoints of the two double bonds of the cyclooctadiene ligand occupy the four coordination
sites.

Table 1: Crystallographic Data for Dichloro(1,5-cyclooctadiene)platinum(ll)

Parameter Value
Crystal System Monoclinic
Space Group P21/n

a (A) 7.846(5)

b (A) 9.668(6)

c (A) 11.530(7)
B(°) 98.31(1)
Volume (A3) 865.4

A 4

Table 2: Selected Bond Lengths and Angles for Dichloro(1,5-cyclooctadiene)platinum(ll)
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Bond Length (A) Angle Degree (°)
Pt-Cl1 2.324(2) CI1-Pt-CI2 90.53(8)
Pt-Cl2 2.319(2) M1-Pt-M2 87.2

Pt-M1 2.018 M1-Pt-Cl1 90.9

Pt-M2 2.022 M2-Pt-CI2 914

*M1 and M2 represent the midpoints of the C=C double bonds of the cyclooctadiene ligand.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general procedure for the determination of a crystal structure, which
would be applicable to Diiodo(1,5-cyclooctadiene)platinum(ll).

o Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a saturated solution of the compound in an appropriate solvent or by vapor
diffusion.

o Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray
diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Ka, A =
0.71073 A) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature
(e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as
the crystal is rotated.

o Data Reduction: The collected diffraction images are processed to integrate the intensities of
the reflections and apply corrections for factors such as Lorentz and polarization effects, and
absorption.

» Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to determine the initial positions of the heavy atoms (platinum and
iodine). The remaining non-hydrogen atoms are located from difference Fourier maps. The
structure is then refined by full-matrix least-squares methods, minimizing the difference
between the observed and calculated structure factors. Hydrogen atoms are typically placed
in calculated positions and refined using a riding model.
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Conclusion

Diiodo(1,5-cyclooctadiene)platinum(ll) is a valuable precursor in platinum chemistry. While a
detailed crystal structure analysis is not currently available in the public domain, its synthesis is
well-established. The crystallographic data of its dichloro analogue provides a strong basis for
understanding its molecular geometry, which is expected to be a distorted square planar
environment around the platinum(ll) center. Further research involving the single-crystal X-ray
diffraction of Diiodo(1,5-cyclooctadiene)platinum(ll) would be beneficial to the scientific
community to provide a more complete understanding of its structural characteristics.

¢ To cite this document: BenchChem. [In-depth Technical Guide: Diiodo(1,5-
cyclooctadiene)platinum(ll)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b083891#crystal-structure-of-diiodo-1-5-
cyclooctadiene-platinum-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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